N-(3-hydroxyphenyl)piperidine-1-carboxamide
CAS No.:
Cat. No.: VC8635782
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O2 |
|---|---|
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | N-(3-hydroxyphenyl)piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C12H16N2O2/c15-11-6-4-5-10(9-11)13-12(16)14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8H2,(H,13,16) |
| Standard InChI Key | JJFZQVUNRALCDY-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)NC2=CC(=CC=C2)O |
| Canonical SMILES | C1CCN(CC1)C(=O)NC2=CC(=CC=C2)O |
Introduction
Chemical Identity and Structural Features
N-(3-Hydroxyphenyl)piperidine-1-carboxamide belongs to the class of piperidine carboxamides, distinguished by a piperidine ring linked to a 3-hydroxyphenyl group via a carboxamide bond. Key molecular properties include:
| Property | Value |
|---|---|
| IUPAC Name | N-(3-hydroxyphenyl)piperidine-1-carboxamide |
| Molecular Formula | |
| Molecular Weight | 220.27 g/mol |
| SMILES | C1CCN(CC1)C(=O)NC2=CC(=CC=C2)O |
| Canonical SMILES | C1CCN(CC1)C(=O)NC2=CC(=CC=C2)O |
| PubChem CID | 1121886 |
The compound’s structure features a piperidine ring in a chair conformation, with the 3-hydroxyphenyl group occupying an equatorial position—a configuration associated with enhanced receptor interactions in related analogs . The hydroxyl group at the meta position of the phenyl ring is critical for hydrogen bonding with biological targets, while the carboxamide linker contributes to conformational rigidity .
Synthesis and Preparation
The synthesis of N-(3-hydroxyphenyl)piperidine-1-carboxamide typically involves a two-step process:
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Amidation of Piperidine: Reaction of piperidine with 3-hydroxybenzoyl chloride or an activated ester derivative under basic conditions forms the intermediate N-(3-hydroxyphenyl)piperidine-1-carboxylate.
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Purification and Isolation: Column chromatography or recrystallization is employed to achieve high purity (>95%), as impurities in the phenyl or piperidine moieties can drastically alter biological activity.
Alternative routes include Ullmann coupling or Buchwald-Hartwig amination for introducing the aryl group, though these methods are less common due to cost and complexity . Reaction conditions such as temperature (typically 50–80°C), solvent (e.g., dichloromethane or tetrahydrofuran), and catalysts (e.g., triethylamine) are optimized to maximize yield and minimize side products.
Pharmacological Profile
While direct studies on N-(3-hydroxyphenyl)piperidine-1-carboxamide are sparse, its structural analogs exhibit notable activity at opioid receptors and other neurological targets:
Opioid Receptor Interactions
Compounds featuring the 3-hydroxyphenyl-piperidine scaffold, such as LY255582 and JDTic, act as potent κ-opioid receptor (KOR) antagonists with subnanomolar affinity (Table 1) . For example, LY255582 demonstrates a of 0.12 nM at KOR, compared to 2.4 nM at μ-opioid receptors (MOR), indicating >20-fold selectivity . The hydroxyl group’s position (meta vs. para) profoundly affects selectivity; meta-substituted derivatives like N-(3-hydroxyphenyl)piperidine-1-carboxamide are hypothesized to favor KOR due to steric and electronic complementarity .
Table 1: Opioid Receptor Affinity of Selected Piperidine Analogs
| Compound | (KOR, nM) | (MOR, nM) | Selectivity (KOR/MOR) |
|---|---|---|---|
| LY255582 | 0.12 | 2.4 | 20.0 |
| JDTic | 0.08 | 1.9 | 23.8 |
| Naltrexone | 0.34 | 0.11 | 0.3 |
Neurological Activity
Structure-Activity Relationships (SAR)
Key SAR insights from analogous compounds include:
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N-Substituents: Bulky, hydrophobic groups (e.g., cyclohexyl or benzyl) at the piperidine nitrogen enhance KOR affinity and antagonism. For example, adding a cyclohexylpropyl group to LY255582 increased its anorectic potency by 15-fold .
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Hydroxyl Position: Meta-hydroxylation on the phenyl ring is optimal for receptor binding; para-substitution reduces affinity by >50% .
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Stereochemistry: The 3R,4R configuration in LY255582 confers 10-fold higher potency than the 3S,4S isomer, highlighting the importance of chiral centers .
These findings suggest that modifications to N-(3-hydroxyphenyl)piperidine-1-carboxamide’s carboxamide or piperidine groups could fine-tune its selectivity and potency.
Future Research Directions
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In Vitro Profiling: Comprehensive screening against opioid and non-opioid targets (e.g., FAAH, dopamine receptors).
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Prodrug Development: Enhance bioavailability via ester or glycoside prodrugs.
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Peripheral Selectivity: Introduce polar groups (e.g., sulfonate) to limit CNS penetration.
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